molecular formula C21H24BrFN2O2 B12412174 CB1/2 agonist 1

CB1/2 agonist 1

Cat. No.: B12412174
M. Wt: 435.3 g/mol
InChI Key: IBDOGMBSQPMZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB1/2 agonist 1 is a compound that acts as an agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are mainly located in peripheral tissues and immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1/2 agonist 1 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

CB1/2 agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different pharmacological profiles .

Scientific Research Applications

CB1/2 agonist 1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.

    Biology: Researchers use this compound to investigate the physiological roles of CB1 and CB2 receptors in various biological processes, such as pain modulation, immune response, and neuroprotection.

    Medicine: The compound is explored for its potential therapeutic applications in treating conditions like chronic pain, inflammation, neurodegenerative diseases, and metabolic disorders.

    Industry: This compound is utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing.

Mechanism of Action

CB1/2 agonist 1 exerts its effects by binding to and activating CB1 and CB2 receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, reduce cyclic adenosine monophosphate levels, and modulate ion channel activity. This leads to various downstream effects, such as inhibition of neurotransmitter release, modulation of immune cell function, and regulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CB1/2 agonist 1 is unique in its balanced affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents. Unlike some other cannabinoids, it does not exhibit significant psychoactive effects, which is advantageous for therapeutic applications .

Properties

Molecular Formula

C21H24BrFN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

5-bromo-N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-methyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H24BrFN2O2/c1-14-19(22)12-18(20(26)24-17-6-4-2-3-5-7-17)21(27)25(14)13-15-8-10-16(23)11-9-15/h8-12,17H,2-7,13H2,1H3,(H,24,26)

InChI Key

IBDOGMBSQPMZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3CCCCCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.